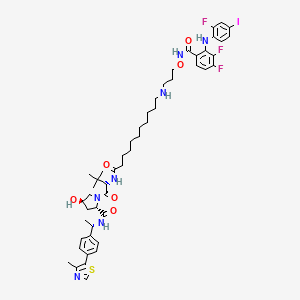

MS432

Description

Properties

Molecular Formula |

C50H65F3IN7O6S |

|---|---|

Molecular Weight |

1076.1 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H65F3IN7O6S/c1-31(33-16-18-34(19-17-33)45-32(2)56-30-68-45)57-48(65)41-28-36(62)29-61(41)49(66)46(50(3,4)5)59-42(63)15-12-10-8-6-7-9-11-13-24-55-25-14-26-67-60-47(64)37-21-22-38(51)43(53)44(37)58-40-23-20-35(54)27-39(40)52/h16-23,27,30-31,36,41,46,55,58,62H,6-15,24-26,28-29H2,1-5H3,(H,57,65)(H,59,63)(H,60,64)/t31-,36+,41-,46+/m0/s1 |

InChI Key |

KCBAMQOKOLXLOX-BSZYMOERSA-N |

SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MS432; MS-432; MS 432; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS432, a First-in-Class MEK1/2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS432 is a pioneering heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It represents a novel therapeutic strategy aimed at the targeted degradation of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making MEK1/2 highly validated targets for anti-cancer drug development. This compound was developed by conjugating the potent MEK1/2 inhibitor PD0325901 with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This dual-binding capability allows this compound to recruit MEK1 and MEK2 to the VHL E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative data, to support further research and development in the field of targeted protein degradation.

Core Mechanism of Action

This compound operates through a catalytic mechanism, hijacking the cell's natural protein disposal system to eliminate MEK1 and MEK2. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the target proteins (MEK1 or MEK2) and the VHL E3 ubiquitin ligase, forming a ternary MEK1/2-MS432-VHL complex.

-

Ubiquitination: The proximity induced by the ternary complex formation allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of MEK1/2.

-

Proteasomal Degradation: The polyubiquitinated MEK1/2 proteins are then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: After inducing degradation, this compound is released and can engage another MEK1/2 protein and E3 ligase, enabling a single molecule of this compound to induce the degradation of multiple target protein molecules.

This degradation-based approach offers a significant advantage over traditional inhibition, as it can overcome resistance mechanisms associated with inhibitor binding and can have a more prolonged pharmacodynamic effect.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the half-maximal degradation concentrations (DC50) for MEK1 and MEK2, and the half-maximal growth inhibition concentrations (GI50).

Table 1: Degradation Potency (DC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | MEK1 DC50 (nM) | MEK2 DC50 (nM) |

| HT-29 | Colorectal Carcinoma | 31 | 17 |

| SK-MEL-28 | Malignant Melanoma | 31 | 9.3 |

| COLO 205 | Colorectal Adenocarcinoma | 18 ± 7 | 11 ± 2 |

| UACC 257 | Melanoma | 56 ± 25 | 27 ± 19 |

Data from Wei J, et al. J Med Chem. 2019.[3]

Table 2: Anti-proliferative Activity (GI50) of this compound

| Cell Line | GI50 (nM) |

| HT-29 | 130 |

| SK-MEL-28 | 83 |

| COLO 205 | ~30-200 |

| UACC 257 | ~30-200 |

Data from Wei J, et al. J Med Chem. 2019 and MedChemExpress.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Culture

-

Cell Lines: HT-29, SK-MEL-28, COLO 205, and UACC 257 cells were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This protocol is designed to assess the levels of MEK1, MEK2, and downstream signaling proteins like p-ERK and total ERK.

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Load equal amounts of protein per lane onto a 4-12% SDS-PAGE gel and run to separate proteins by molecular weight.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against MEK1, MEK2, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

Cell Proliferation Assay

-

Plating: Seed cells in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound, the negative control MS432N, or DMSO.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Measurement: Assess cell viability using a CellTiter-Glo luminescent cell viability assay according to the manufacturer's protocol.

-

Data Analysis: Calculate GI50 values from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Global Proteomic Profiling

-

Sample Preparation: Treat cells (e.g., HT-29) with this compound or DMSO for 24 hours. Lyse the cells and digest the proteins into peptides using trypsin.

-

TMT Labeling: Label the peptides from each condition with tandem mass tags (TMT) for multiplexed quantification.

-

LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify proteins using proteomics software (e.g., MaxQuant). Perform statistical analysis to identify proteins with significantly altered abundance upon this compound treatment.

In Vivo Pharmacokinetics

Pharmacokinetic studies in male Swiss Albino mice have demonstrated that this compound possesses good plasma exposure, with concentrations reaching levels 3 to 20-fold higher than the in vitro GI50 values observed in the tested cancer cell lines when administered at a dose of 50 mg/kg.[3] This indicates that this compound has suitable properties for in vivo efficacy studies.

Conclusion

This compound is a potent and selective degrader of MEK1 and MEK2, operating through a VHL-dependent proteasomal pathway. It effectively downregulates MEK1/2 protein levels, leading to the suppression of ERK phosphorylation and the inhibition of cancer cell proliferation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and the broader class of MEK-targeting PROTACs. The promising in vitro and pharmacokinetic profile of this compound underscores the potential of targeted protein degradation as a powerful strategy to overcome the limitations of traditional enzyme inhibition in cancer therapy.

References

In-depth Technical Guide: The Function of MS432

An initial search for information on a compound referred to as "MS432" has yielded no specific, publicly available data matching this identifier. Consequently, a detailed technical guide on its function, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

The absence of information on "this compound" in scientific literature, clinical trial databases, and other public resources suggests several possibilities:

-

Internal or Preclinical Designation: "this compound" may be an internal, proprietary code name for a compound in the very early stages of discovery or preclinical development within a pharmaceutical or research organization. Information on such compounds is often not publicly disclosed until intellectual property is secured or significant research milestones are reached.

-

Incorrect Identifier: The designation "this compound" may be inaccurate or a misinterpretation of another compound's name.

-

Discontinued Project: The research and development of a compound once designated as "this compound" may have been discontinued, and therefore, no significant body of public information was ever generated.

Without foundational information identifying the molecular nature of this compound, its biological target, and its intended therapeutic area, it is impossible to fulfill the request for a comprehensive technical guide. The creation of accurate data tables, detailed experimental protocols, and relevant signaling pathway diagrams is contingent upon the availability of this fundamental scientific data.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct and publicly recognized identifier. Should a more accurate name or alternative designation for "this compound" become available, a thorough analysis could be conducted to provide the requested in-depth technical guide.

MS432: A Technical Guide to a First-in-Class MEK1/2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS432 is a pioneering, highly selective degrader of Mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2), representing a significant advancement in the targeted degradation of key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Hyperactivation of this pathway is implicated in approximately 30% of human cancers, making it a critical target for therapeutic intervention. Unlike traditional small-molecule inhibitors that only block the enzymatic activity of their targets, this compound facilitates the complete removal of MEK1/2 proteins from the cell. This is achieved through the Proteolysis Targeting Chimera (PROTAC) technology. This compound is a heterobifunctional molecule composed of a ligand that binds to MEK1/2 (derived from the MEK inhibitor PD0325901), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of MEK1 and MEK2, effectively shutting down downstream signaling and inhibiting cancer cell proliferation.[2][3] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate MEK1 and MEK2.[2] The process begins with the simultaneous binding of this compound to both MEK1/2 and the VHL E3 ligase, forming a ternary complex. This proximity, induced by the PROTAC, allows the E3 ligase to tag MEK1/2 with ubiquitin molecules. Poly-ubiquitinated MEK1/2 is then recognized and degraded by the proteasome, leading to a potent and sustained suppression of the ERK signaling pathway.[2][3]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro studies, demonstrating its potent degradation capabilities and anti-proliferative effects in cancer cell lines.

Table 1: MEK1/2 Degradation by this compound in Cancer Cell Lines

| Cell Line | Target | DC50 (nM) |

| HT29 | MEK1 | 31 |

| HT29 | MEK2 | 17 |

| COLO 205 | MEK1 | 18 ± 7 |

| COLO 205 | MEK2 | 11 ± 2 |

| UACC257 | MEK1 | 56 ± 25 |

| UACC257 | MEK2 | 27 ± 19 |

DC50: The concentration of the compound that results in 50% degradation of the target protein.[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | GI50 (nM) |

| HT-29 | 30 - 200 |

| SK-MEL-28 | 30 - 200 |

| COLO 205 | 30 - 200 |

| UACC 257 | 30 - 200 |

GI50: The concentration of the compound that causes 50% inhibition of cell growth.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Western Blotting for MEK1/2 Degradation

This protocol is for assessing the degradation of MEK1/2 and the phosphorylation status of ERK in response to this compound treatment.

Materials:

-

Cancer cell lines (e.g., HT-29, COLO 205)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-MEK1/2, Rabbit anti-phospho-ERK1/2, Rabbit anti-total ERK1/2, Mouse anti-GAPDH

-

Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Global Proteomic Profiling

This protocol provides a general workflow for identifying the selectivity of this compound on a proteome-wide scale.

Materials:

-

Cancer cell line (e.g., HT-29)

-

This compound and DMSO (vehicle control)

-

Lysis buffer

-

Trypsin

-

Tandem Mass Tag (TMT) reagents (or other labeling reagents)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Treat cells with this compound or DMSO. Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

-

Peptide Labeling: Label the peptides from the different treatment groups with isobaric tags (e.g., TMT) to allow for multiplexed analysis.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using LC-MS/MS to identify and quantify the proteins.

-

Data Analysis: Process the raw data using appropriate software to identify the proteins and determine their relative abundance between the this compound-treated and control groups. Proteins that are significantly downregulated in the this compound-treated sample are potential targets of the degrader.

Conclusion

This compound is a potent and selective MEK1/2 degrader that offers a promising new strategy for targeting cancers driven by the MAPK pathway. Its ability to induce the complete removal of MEK1/2 proteins provides a distinct advantage over traditional inhibitors and may help to overcome mechanisms of acquired resistance. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with or interested in this novel class of therapeutic agents.

References

MS432 PROTAC: A Technical Guide to Structure, Design, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the MS432 PROTAC (Proteolysis Targeting Chimera), a first-in-class degrader of the mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). This compound offers a novel therapeutic strategy for cancers driven by the hyperactivation of the RAS-RAF-MEK-ERK signaling pathway by inducing the targeted degradation of MEK1 and MEK2. This document details the structure, design principles, mechanism of action, and experimental evaluation of this compound, presenting key data and protocols to support further research and development in the field of targeted protein degradation.

Core Concepts: Structure and Design of this compound

This compound is a heterobifunctional molecule meticulously designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate MEK1/2 proteins.[1] Its structure comprises three key components: a ligand that binds to the target proteins (MEK1/2), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.

-

Target-Binding Ligand: The design of this compound incorporates a derivative of PD0325901, a potent and selective allosteric inhibitor of MEK1/2. This ensures high-affinity and specific binding to the intended protein targets.

-

E3 Ligase Ligand: this compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This strategic choice recruits the VHL E3 ligase complex to the MEK1/2 proteins.

-

Linker: A flexible polyethylene glycol (PEG)-based linker connects the MEK1/2 and VHL ligands. The length and composition of the linker are optimized to facilitate the formation of a stable ternary complex between MEK1/2, this compound, and the VHL E3 ligase, which is a critical step for efficient protein degradation.

The chemical structure of this compound (referred to as compound 23 in the primary literature) is presented below:

(Image of the chemical structure of this compound would be placed here in a real document)

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by inducing the proximity of MEK1/2 to the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target proteins. This process can be broken down into the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to MEK1/2 and the VHL E3 ligase, forming a stable ternary complex.

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of MEK1/2.

-

Proteasomal Degradation: The polyubiquitinated MEK1/2 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Catalytic Cycle: After the degradation of MEK1/2, this compound is released and can engage another MEK1/2 protein and VHL E3 ligase, enabling a catalytic cycle of degradation.

This mechanism of action leads to the potent and selective removal of MEK1/2 from the cell, thereby inhibiting the downstream signaling of the RAS-RAF-MEK-ERK pathway and suppressing cancer cell proliferation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Degradation of MEK1/2 by this compound

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| HT-29 | MEK1 | 31 | >95 |

| HT-29 | MEK2 | 17 | >95 |

| COLO 205 | MEK1 | 18 ± 7 | >95 |

| COLO 205 | MEK2 | 11 ± 2 | >95 |

| UACC-257 | MEK1 | 56 ± 25 | >95 |

| UACC-257 | MEK2 | 27 ± 19 | >95 |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | GI50 (nM) |

| HT-29 | 30 - 200 |

| SK-MEL-28 | 30 - 200 |

| COLO 205 | 30 - 200 |

| UACC-257 | 30 - 200 |

GI50: Half-maximal growth inhibition concentration.

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value |

| Dosing | 50 mg/kg |

| Cmax (ng/mL) | 14,000 |

| Tmax (h) | 2 |

| AUC (ng·h/mL) | Not Reported |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from the MEK inhibitor PD0325901 and the VHL E3 ligase ligand. A detailed, step-by-step synthesis scheme can be found in the supplementary information of the primary research article by Wei J, et al. (J Med Chem. 2019, 62, 23, 10897–10911). The general approach involves the synthesis of the linker and its subsequent conjugation to the target-binding ligand and the E3 ligase ligand.

Western Blotting for MEK1/2 Degradation

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., HT-29, COLO 205) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 4-12% SDS-PAGE gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against MEK1, MEK2, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT or CellTiter-Glo)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Measurement:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 values using a non-linear regression analysis.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Use male Swiss Albino mice.

-

Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer a single dose of 50 mg/kg via intraperitoneal (IP) injection.

-

Sample Collection: Collect blood samples via cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-injection.

-

Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

-

LC-MS/MS Analysis: Analyze the plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound.

Caption: Mechanism of action of this compound PROTAC.

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for this compound.

Caption: A generalized experimental workflow for the evaluation of a PROTAC like this compound.

References

Technical Whitepaper: The Role and Analysis of the STING Pathway in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, initiating a signaling cascade that typically culminates in the production of type I interferons (IFN-I) and other inflammatory cytokines. This pathway plays a dual role in oncology; its activation can drive a potent anti-tumor T-cell response, yet chronic activation may foster a pro-tumorigenic inflammatory environment. Understanding the molecular mechanics of the STING pathway and possessing robust methods to analyze its activation are paramount for the development of novel cancer immunotherapies. This guide provides an in-depth overview of the core STING signaling pathway, quantitative data on agonist activity and immune correlation, and detailed protocols for key analytical experiments.

Core Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage, such as that occurring within a tumor microenvironment.

-

DNA Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA. This binding event triggers a conformational change in cGAS, activating its enzymatic function.[1]

-

Second Messenger Synthesis: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2]

-

STING Activation: cGAMP binds to STING, an endoplasmic reticulum (ER) resident transmembrane protein. This binding induces STING oligomerization and its translocation from the ER to the Golgi apparatus.[3]

-

Kinase Recruitment and Phosphorylation: During translocation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3]

-

Transcription Factor Activation & Cytokine Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-β. The STING pathway can also activate the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[2]

Data Presentation

Quantitative analysis is essential for evaluating the efficacy of STING-targeted therapeutics and understanding the pathway's role in the tumor microenvironment.

In Vitro Activity of STING Agonists

The potency of STING agonists is typically determined by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based assays that measure downstream readouts like IFN-β secretion.

| Compound Name | Agonist Type | Target Species | Assay Readout | EC50 / IC50 | Reference |

| diABZI | Non-CDN Small Molecule | Human | IFN-β Secretion (PBMCs) | 130 nM | [3] |

| diABZI | Non-CDN Small Molecule | Mouse | IFN-β Secretion | 186 nM | [4] |

| SR-717 | Non-CDN Small Molecule | Not Specified | STING Binding Affinity | 7.8 µM | [3] |

| cGAMP | Cyclic Dinucleotide | Human | IFN-β Secretion (PBMCs) | >50 µM | [3] |

| KAS-08 + cGAMP | Small Molecule Amplifier | Human | ISG Reporter (THP-1) | 3.8 µg/mL (cGAMP) | [5] |

| cGAMP alone | Cyclic Dinucleotide | Human | ISG Reporter (THP-1) | 31.3 µg/mL | [5] |

Table 1: Comparative in vitro activity of selected STING agonists. The non-cyclic dinucleotide (Non-CDN) agonists like diABZI show significantly higher potency than the natural ligand cGAMP.

Correlation of STING Expression with Tumor Immune Infiltration

Analysis of patient data from databases like The Cancer Genome Atlas (TCGA) reveals a strong correlation between STING expression levels within tumors and the infiltration of various immune cell populations.[1]

| Cancer Type | Immune Cell Type | Correlation Type | Significance | Reference |

| Pan-Cancer (Multiple) | CD8+ T Cells | Positive | Significant | [1] |

| Pan-Cancer (Multiple) | Dendritic Cells (DCs) | Positive | Significant | [1] |

| Breast Cancer (TNBC) | CD4+ Cells | Positive | P < 0.001 | [6] |

| Breast Cancer (TNBC) | CD20+ Cells (B-Cells) | Positive | P < 0.001 | [6] |

| Head & Neck (HNSCC) | Th1/Tc1 Skewed Subsets | Positive | P < 0.05 | [7] |

| Hepatocellular (HCC) | B Cells, CD4+/CD8+ T Cells | Positive | Significant | [8] |

| Hematological (AML) | TIDE Biomarkers | Negative | Significant | [9] |

Table 2: Summary of correlations between STING pathway gene expression and immune cell infiltration across various human cancers, based on TCGA data analysis. Higher STING expression generally correlates with a more robust anti-tumor immune infiltrate.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the activation state of the STING signaling pathway.

Western Blot Analysis for STING Pathway Activation

This protocol is designed to detect the phosphorylation of key pathway components (STING, TBK1, IRF3), which is indicative of pathway activation.

1. Cell Lysis and Protein Quantification: a. Culture cells (e.g., THP-1 monocytes) to desired confluency and treat with STING agonist (e.g., 1 µM diABZI) or control for the desired time (e.g., 2-4 hours). b. Place culture dish on ice, aspirate media, and wash cells twice with ice-cold PBS. c. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing 20-30 µg of protein with 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.[10] b. Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom. c. Transfer separated proteins to a PVDF membrane.

3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphorylated proteins.[11] b. Incubate the membrane with primary antibodies (e.g., anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396), and total protein controls) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Apply Enhanced Chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Quantification

This protocol measures the concentration of secreted IFN-β in cell culture supernatants, a key downstream product of STING activation.

1. Plate Preparation: a. Coat a 96-well ELISA plate with capture antibody (e.g., anti-human IFN-β) diluted in coating buffer. b. Seal the plate and incubate overnight at 4°C. c. Wash the plate three times with Wash Buffer (PBS + 0.05% Tween-20). d. Block the plate by adding Blocking Buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

2. Sample and Standard Incubation: a. While blocking, prepare a serial dilution of the IFN-β protein standard. b. Collect cell culture supernatants from agonist-treated and control cells. Centrifuge to remove debris. c. Wash the blocked plate three times with Wash Buffer. d. Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

3. Detection: a. Wash the plate three times with Wash Buffer. b. Add the detection antibody (e.g., biotinylated anti-human IFN-β) to each well and incubate for 1-2 hours at room temperature. c. Wash the plate three times with Wash Buffer. d. Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light. e. Wash the plate five times with Wash Buffer. f. Add TMB Substrate Solution to each well and incubate for 15-20 minutes at room temperature in the dark, or until a color change is observed. g. Add Stop Solution (e.g., 2N H₂SO₄) to each well to stop the reaction.

4. Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

Immunofluorescence for IRF3 Nuclear Translocation

This protocol visualizes the movement of IRF3 from the cytoplasm to the nucleus, a hallmark of its activation.[12]

1. Cell Preparation: a. Seed cells (e.g., HeLa or A549) on glass coverslips in a 24-well plate and allow them to adhere overnight. b. Treat cells with STING agonist or control for the desired time (e.g., 2-4 hours).

2. Fixation and Permeabilization: a. Aspirate media and wash cells twice with PBS. b. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[13]

3. Staining: a. Wash three times with PBS. b. Block for 1 hour at room temperature with Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20). c. Incubate with primary antibody (anti-IRF3) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C. d. Wash three times with PBS. e. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in Blocking Buffer for 1 hour at room temperature in the dark. f. Wash three times with PBS.

4. Mounting and Imaging: a. Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining. b. Allow the mounting medium to cure. c. Image the slides using a fluorescence or confocal microscope. Analyze the colocalization of the IRF3 signal (e.g., green) and the DAPI signal (blue) to quantify nuclear translocation.

The Dichotomous Role of STING in Cancer

The outcome of STING activation in cancer is context-dependent. Acute activation is generally anti-tumorigenic, while chronic, low-level activation can be pro-tumorigenic.

-

Anti-Tumor Immunity: Activation of STING in dendritic cells (DCs) and other antigen-presenting cells (APCs) within the tumor microenvironment leads to the production of IFN-β. This promotes DC maturation, enhances antigen presentation, and ultimately drives the priming and recruitment of tumor-specific CD8+ T cells, leading to cancer cell death.[2]

-

Pro-Tumor Inflammation: In contrast, chronic STING signaling, often driven by genomic instability within cancer cells, can create a persistently inflammatory microenvironment. This can promote cancer cell survival, proliferation, and metastasis, in part through NF-κB-dependent signaling.[1]

References

- 1. Immune Regulation of the cGAS-STING Signaling Pathway in the Tumor Microenvironment and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGAS-STING pathway mediates activation of dendritic cell sensing of immunogenic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diABZI STING agonist-1 (Tautomerism) | STING | TargetMol [targetmol.com]

- 5. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. Frontiers | Bioinformatic characterization of STING expression in hematological malignancies reveals association with prognosis and anti-tumor immunity [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. youtube.com [youtube.com]

- 12. IRF3 inhibits nuclear translocation of NF-κB to prevent viral inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of MS432 in the ERK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the ERK Signaling Pathway and MS432

The Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including proliferation, differentiation, survival, and motility. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which triggers a sequential phosphorylation cascade involving RAS, RAF, MEK1/2, and finally ERK1/2.[1][2][3] Dysregulation of the ERK pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.

This compound is a first-in-class, synthetic, small-molecule degrader of Mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[4][5] It is a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to eliminate target proteins rather than merely inhibiting their enzymatic activity. This compound accomplishes this by hijacking the cell's natural protein disposal machinery to specifically tag MEK1 and MEK2 for destruction.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker. One end binds to the target proteins, MEK1 and MEK2, while the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This induced proximity brings MEK1/2 into close contact with the E3 ligase, leading to the polyubiquitination of MEK1/2. Ubiquitinated proteins are recognized and subsequently degraded by the 26S proteasome, effectively eliminating MEK1 and MEK2 from the cell.[4] By degrading MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby inhibiting the entire downstream signaling cascade.

Recent studies have also revealed a kinase-independent role for MEK1/2 in the stabilization and maturation of the upstream kinase CRAF. The degradation of MEK1/2 by PROTACs like this compound can lead to the subsequent degradation of CRAF, further disrupting the ERK signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key potency data from the foundational study by Wei et al. (2019).

| Cell Line | Cancer Type | Target | Assay | Potency |

| HT-29 | Colorectal Carcinoma | MEK1 | DC50 (24h) | 30 nM |

| HT-29 | Colorectal Carcinoma | MEK2 | DC50 (24h) | 30 nM |

| SK-MEL-28 | Melanoma | MEK1 | DC50 (24h) | 100 nM |

| SK-MEL-28 | Melanoma | MEK2 | DC50 (24h) | 100 nM |

| HT-29 | Colorectal Carcinoma | Cell Proliferation | IC50 (72h) | 30 nM |

| SK-MEL-28 | Melanoma | Cell Proliferation | IC50 (72h) | 200 nM |

Table 1: Potency of this compound in degrading MEK1/2 and inhibiting cell proliferation. DC50 represents the concentration of the compound that results in 50% degradation of the target protein. IC50 is the concentration that inhibits 50% of cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound, adapted from the supplementary information of the primary research.

Western Blotting for MEK1/2 Degradation and ERK1/2 Phosphorylation

This protocol is used to determine the levels of MEK1/2 proteins and the phosphorylation status of ERK1/2 following treatment with this compound.

Workflow:

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., HT-29 or SK-MEL-28) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a 4-20% Tris-glycine gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MEK1, MEK2, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) diluted in 5% BSA in TBST.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Viability Assay

This assay is used to assess the effect of this compound on the proliferation of cancer cells.

Workflow:

Detailed Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 72 hours.

-

Reagent Addition: Add a cell viability reagent, such as CellTiter-Glo®, to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Incubation: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the IC50 value.

Therapeutic Potential and Future Directions

The development of this compound and other MEK1/2 degraders represents a promising new strategy for treating cancers driven by the ERK signaling pathway. By inducing the degradation of MEK1/2, these compounds can overcome some of the limitations of traditional kinase inhibitors, such as acquired resistance. The high selectivity of this compound for MEK1/2, as demonstrated by proteomic studies, suggests a favorable safety profile.

Further research is needed to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound in preclinical animal models. Additionally, exploring the potential of combining this compound with other targeted therapies could lead to more effective and durable anti-cancer responses. As of the latest available information, there are no registered clinical trials for this compound.

References

- 1. Discovery of a First-in-Class Mitogen-Activated Protein Kinase Kinase 1/2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: MS432 Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of MS432, a first-in-class, highly selective PROTAC (Proteolysis Targeting Chimera) degrader of MEK1 and MEK2. By leveraging the exquisite selectivity of its parent kinase inhibitor, mirdametinib (PD0325901), for MEK1/2, this compound directs these kinases for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document compiles available quantitative data, details relevant experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of this compound's mechanism and selectivity.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of MEK1 and MEK2, key components of the RAS/MAPK signaling pathway. It consists of the potent and selective MEK1/2 inhibitor mirdametinib (PD0325901) linked to a ligand for the VHL E3 ubiquitin ligase. This design allows this compound to recruit MEK1/2 to the VHL E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The targeted degradation of MEK1/2 offers a distinct therapeutic modality compared to traditional enzymatic inhibition, potentially leading to a more profound and durable pathway inhibition.

Target Selectivity Profile of this compound (based on Mirdametinib/PD0325901)

The kinase-binding selectivity of this compound is primarily determined by its "warhead," the MEK1/2 inhibitor mirdametinib (PD0325901). An extensive kinase screen of mirdametinib against a panel of over 300 kinases has demonstrated its high selectivity for MEK1. The following table summarizes the inhibitory activity of mirdametinib against a broad range of kinases.

| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Assay Type |

| MAP2K1 (MEK1) | 100 | 16 | Radiometric Kinase Assay |

| MAP2K2 (MEK2) | 100 | 45 | Radiometric Kinase Assay |

| AAK1 | 14 | >10,000 | Radiometric Kinase Assay |

| ABL1 | 11 | >10,000 | Radiometric Kinase Assay |

| ABL1 (E255K) | 12 | >10,000 | Radiometric Kinase Assay |

| ABL1 (Q252H) | 12 | >10,000 | Radiometric Kinase Assay |

| ABL1 (T315I) | 15 | >10,000 | Radiometric Kinase Assay |

| ABL2 | 11 | >10,000 | Radiometric Kinase Assay |

| ACVR1 | 14 | >10,000 | Radiometric Kinase Assay |

| ACVR1B | 12 | >10,000 | Radiometric Kinase Assay |

| ACVR2A | 13 | >10,000 | Radiometric Kinase Assay |

| ACVR2B | 14 | >10,000 | Radiometric Kinase Assay |

| ... | ... | >10,000 | Radiometric Kinase Assay |

(Note: The full kinase panel data is extensive. The table above presents a selection of key targets to illustrate the high selectivity for MEK1/2. For the majority of the other kinases tested, the inhibition was less than 20% at a 1 µM concentration, indicating a lack of significant off-target activity.)

Quantitative Degradation Data for this compound

As a PROTAC degrader, the efficacy of this compound is measured by its ability to induce the degradation of its target proteins. This is typically quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

| Cell Line | Target | DC50 (nM) | Dmax (%) |

| COLO 205 | MEK1 | 18 ± 7 | Not Reported |

| COLO 205 | MEK2 | 11 ± 2 | Not Reported |

| UACC257 | MEK1 | 56 ± 25 | Not Reported |

| UACC257 | MEK2 | 27 ± 19 | Not Reported |

| HT29 | MEK1 | 31 | Not Reported |

| HT29 | MEK2 | 17 | Not Reported |

Experimental Protocols

Radiometric Kinase Assay for Selectivity Profiling

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a panel of kinases.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (e.g., mirdametinib)

-

96-well filter plates (e.g., phosphocellulose or glass fiber)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Add scintillation fluid to each well of the dried filter plate.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for PROTAC-Mediated Protein Degradation (DC50 Determination)

This protocol describes the determination of the DC50 value for a PROTAC degrader like this compound.

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.

Materials:

-

Cell line of interest (e.g., COLO 205)

-

Cell culture medium and supplements

-

Test PROTAC (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein (e.g., anti-MEK1, anti-MEK2) and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

Visualizations

Caption: Mechanism of action of this compound as a VHL-recruiting PROTAC for MEK1/2 degradation.

Caption: General experimental workflow for determining the target selectivity profile of a PROTAC.

In Vivo Efficacy of OK-432: A Technical Guide

Disclaimer: Initial searches for a compound designated "MS432" did not yield any specific results. The following technical guide is based on the strong assumption that the intended subject of inquiry is the well-documented immunotherapeutic agent OK-432 (Picibanil), a penicillin-inactivated and lyophilized preparation of the Su strain of Streptococcus pyogenes.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the in vivo efficacy studies of OK-432, including experimental methodologies and elucidated mechanisms of action.

Quantitative Data Summary

The available literature on OK-432 often focuses on qualitative outcomes and mechanistic studies rather than extensive, directly comparable quantitative efficacy data in standardized tables. However, the key findings from representative preclinical studies are summarized below.

| Animal Model | Tumor Type | Treatment Regimen | Key Efficacy Readout | Outcome |

| C3H/He Mice | Methylcholanthrene-induced fibrosarcoma | Daily administration for 7 days post-tumor inoculation | Tumor Growth | Significant reduction in tumor growth compared to untreated controls.[1] |

| C3H/He Mice (Splenectomized) | Methylcholanthrene-induced fibrosarcoma | Daily administration for 7 days post-tumor inoculation | Tumor Growth | Failure to respond to OK-432 immunotherapy, indicating the spleen's critical role.[1] |

Experimental Protocols

The following section details the methodologies employed in key in vivo experiments to evaluate the efficacy and mechanism of action of OK-432.

Tumor Growth Inhibition Studies

This protocol outlines a typical experiment to assess the direct impact of OK-432 on tumor progression in a murine model.

-

Animal Model: C3H/He mice are commonly used due to their robust immune response.[1]

-

Tumor Inoculation: Mice are subcutaneously injected with a suspension of tumor cells, such as methylcholanthrene-induced fibrosarcoma cells, at a concentration of 1 x 10^5 cells.[1]

-

Treatment Groups:

-

Control Group: Mice receive a sham treatment (e.g., saline).

-

OK-432 Group: Mice are administered OK-432.

-

Splenectomized Group: A cohort of mice undergoes splenectomy prior to tumor inoculation and OK-432 treatment to investigate the role of the spleen.[1]

-

-

Drug Administration: OK-432 is administered daily for a defined period, typically seven days, starting from the day of tumor inoculation.[1]

-

Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. The results are then compared between the different treatment groups.

Winn Assay for Immune Effector Cell Characterization

The Winn assay is employed to determine the specific immune cell populations responsible for the anti-tumor effects of OK-432.

-

Effector Cell Preparation: Spleen cells are harvested from tumor-bearing mice that have been treated with OK-432 for seven days.[1]

-

Cell Treatment (for characterization):

-

Tumor Challenge: The treated and untreated spleen cells are mixed with fresh tumor cells and injected subcutaneously into naive recipient mice.

-

Analysis: Tumor growth in the recipient mice is monitored. A reduction in tumor growth indicates the anti-tumor activity of the transferred spleen cells. The abrogation of this effect after T-cell depletion or irradiation points to the involvement of cytotoxic T cells.[1]

Visualizations

Experimental Workflow

Caption: High-level experimental workflows for in vivo studies of OK-432.

Signaling Pathway of OK-432 Anti-Tumor Activity

Caption: Simplified signaling pathway of OK-432's anti-tumor effect.

References

The Role of the PRMT5 Degrader MS4322 in Colorectal Cancer and Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical oncogenic driver in a variety of malignancies, including colorectal cancer and melanoma. Its overexpression is frequently correlated with poor prognosis, making it an attractive therapeutic target. This technical guide provides an in-depth overview of MS4322, a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of PRMT5. We will explore its mechanism of action, summarize available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PRMT5 degradation in oncology.

Introduction to PRMT5 and the PROTAC Degrader MS4322

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. Through these modifications, PRMT5 regulates a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction. In cancer, the dysregulation of PRMT5 activity contributes to uncontrolled cell proliferation, evasion of apoptosis, and immune escape.

Given its pivotal role in tumorigenesis, significant efforts have been directed towards developing PRMT5 inhibitors. However, traditional small molecule inhibitors can be limited by challenges such as the need for sustained target occupancy and the potential for off-target effects. Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.

MS4322 (also known as YS43-22) is a novel PROTAC that specifically targets PRMT5 for degradation. It consists of a ligand that binds to PRMT5, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of PRMT5, marking it for degradation by the proteasome. This approach not only ablates the enzymatic activity of PRMT5 but also eliminates its scaffolding functions, offering a potentially more profound and durable anti-cancer effect.

Quantitative Data for MS4322 and PRMT5 Inhibitors

The following tables summarize the available quantitative data for MS4322 and other relevant PRMT5 inhibitors. While specific data for MS4322 in colorectal cancer and melanoma cell lines is limited in the public domain, the provided information from other cancer cell lines offers a valuable benchmark for its activity.

Table 1: In Vitro Activity of MS4322

| Compound | Parameter | Cell Line | Value | Reference |

| MS4322 | IC50 (PRMT5 Methyltransferase Activity) | Biochemical Assay | 18 nM | [1] |

| MS4322 | DC50 (PRMT5 Degradation) | MCF-7 (Breast Cancer) | 1.1 µM | [1] |

| MS4322 | Dmax (Maximum Degradation) | MCF-7 (Breast Cancer) | 74% | [1] |

Table 2: In Vitro Activity of Other PRMT5 Inhibitors in Colorectal Cancer and Melanoma Cell Lines

| Compound | Parameter | Cell Line | Value | Reference |

| GSK591 | IC50 (Cell Viability) | HCT116 (Colorectal Cancer) | Not explicitly stated, but significant reduction in viability at concentrations >1 µM | [1] |

| EPZ015666 | Methylation Inhibition | A375 (Melanoma) | ~50% decrease in IFI16 methylation | [2] |

| Unnamed PRMT5i | IC50 (Cell Viability) | HCT116 (Colorectal Cancer) | Not explicitly stated, but dose-dependent decrease | [3] |

Table 3: In Vivo Efficacy of a TOPK Inhibitor in Colorectal Cancer Xenograft Models (for reference)

| Compound | Treatment | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |

| 9g (TOPK inhibitor) | 10 mg/kg, oral, daily | HCT-15 | 42.1% | [4] |

| 9g (TOPK inhibitor) | 15 mg/kg, oral, daily | HCT-15 | 78.8% | [4] |

| 9g (TOPK inhibitor) | 10 mg/kg, oral, daily | SW620 | 72.1% | [4] |

| 9g (TOPK inhibitor) | 15 mg/kg, oral, daily | SW620 | 79.7% | [4] |

Signaling Pathways Involving PRMT5

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by PRMT5 in colorectal cancer and melanoma, as well as the mechanism of action of MS4322.

Mechanism of Action of MS4322 (PROTAC)

Caption: Mechanism of MS4322-induced PRMT5 degradation.

PRMT5 in Melanoma: cGAS/STING Pathway Regulation

Caption: PRMT5-mediated immune evasion in melanoma.

PRMT5 in Colorectal Cancer: EGFR/Akt/GSK3β Pathway

Caption: PRMT5 regulation of the EGFR/Akt/GSK3β pathway in colorectal cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of MS4322 and PRMT5 inhibition in colorectal cancer and melanoma research.

Western Blotting for PRMT5 Degradation

Objective: To determine the extent of MS4322-induced PRMT5 protein degradation in cancer cell lines.

Materials:

-

Colorectal cancer (e.g., HCT116, SW480) or melanoma (e.g., A375) cell lines

-

MS4322 (and vehicle control, e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-PRMT5, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of MS4322 or vehicle control for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein lysates to equal concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL detection reagents.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the PRMT5 signal to the loading control.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the effect of MS4322 on the viability and proliferation of cancer cell lines.

Materials:

-

Colorectal cancer or melanoma cell lines

-

MS4322 (and vehicle control)

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed a known number of cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of MS4322 or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of MS4322 in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Colorectal cancer or melanoma cell lines

-

Matrigel (optional)

-

MS4322 (formulated for in vivo administration)

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.

-

Tumor Growth: Monitor the mice for tumor formation.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer MS4322 or vehicle control according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Conclusion

The PRMT5 degrader, MS4322, represents a promising therapeutic strategy for cancers dependent on PRMT5 activity, including colorectal cancer and melanoma. By inducing the degradation of PRMT5, MS4322 can disrupt key oncogenic signaling pathways and potentially overcome the limitations of traditional inhibitors. The information and protocols provided in this guide are intended to facilitate further research into the preclinical and clinical development of MS4322 and other PRMT5-targeting therapies. Further investigation is warranted to determine the specific efficacy of MS4322 in colorectal cancer and melanoma models and to identify predictive biomarkers for patient stratification.

References

- 1. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting protein arginine methyltransferase 5 inhibits colorectal cancer growth by decreasing arginine methylation of eIF4E and FGFR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MS432 in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS432 is a first-in-class, potent, and selective heterobifunctional small-molecule degrader targeting the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). It operates through a proteolysis-targeting chimera (PROTAC) mechanism, recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of MEK1 and MEK2.[1][2] This targeted degradation of MEK1/2 effectively inhibits the downstream signaling of the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various human cancers.[2][3] Consequently, this compound has demonstrated significant anti-proliferative activity in cancer cell lines, particularly those with BRAF mutations.[3]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, target protein degradation, and downstream signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | DC50 (nM) - MEK1 | DC50 (nM) - MEK2 | GI50 (nM) |

| HT29 | Colorectal Carcinoma | 31 | 17 | 30 - 200 |

| COLO 205 | Colorectal Adenocarcinoma | 18 ± 7 | 11 ± 2 | 30 |

| SK-MEL-28 | Malignant Melanoma | - | - | 30 - 200 |

| UACC257 | Malignant Melanoma | 56 ± 25 | 27 ± 19 | - |

| Capan-1 | Pancreatic Adenocarcinoma | - | - | 1500 |

DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration after 72 hours of treatment. Data compiled from multiple sources.[1][4]

Signaling Pathway

The primary mechanism of action for this compound involves the targeted degradation of MEK1/2 proteins, which are central components of the MAPK/ERK signaling cascade. By recruiting the VHL E3 ligase, this compound flags MEK1/2 for destruction by the proteasome, thereby blocking the phosphorylation and activation of ERK1/2. This disruption of the signaling pathway ultimately leads to the inhibition of cancer cell proliferation.

References

MS432 Application Notes and Protocols for Murine Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of MS432 in mice, based on available preclinical data. The included protocols are intended to serve as a guide for researchers designing in vivo studies to evaluate the pharmacokinetic, pharmacodynamic, and efficacy profiles of this novel MEK1/2 degrader.

Summary of Quantitative Data

The following tables summarize the available quantitative data for this compound administration in mice.

| Pharmacokinetic Parameters (Single Dose) | |

| Mouse Strain | Male Swiss Albino |

| Dosage | 50 mg/kg |

| Administration Route | Oral (assumed) |

| Maximum Plasma Concentration (Cmax) | 1,400 nM |

| Time to Cmax (Tmax) | 0.5 hours |

| Plasma Concentration at 8 hours | 710 nM |

Mechanism of Action: MEK1/2 Degradation

This compound is a first-in-class, potent, and selective heterobifunctional small-molecule degrader of Mitogen-activated protein kinase kinase 1 (MEK1) and 2 (MEK2)[1]. It functions as a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1]. By bringing MEK1/2 into proximity with the E3 ligase, this compound induces the polyubiquitination of MEK1/2, targeting them for subsequent degradation by the proteasome. This degradation of MEK1/2 proteins blocks their ability to phosphorylate their downstream target, Extracellular signal-regulated kinase (ERK), thereby inhibiting the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.

Caption: this compound induces the degradation of MEK1/2 via the ubiquitin-proteasome system.

Experimental Protocols

The following are generalized protocols for the administration of this compound to mice. The specific details of the experimental design, including the choice of mouse strain, tumor model, and endpoint analysis, should be determined by the researcher.

Protocol 1: Oral Gavage Administration for Pharmacokinetic Studies

This protocol is based on the reported pharmacokinetic analysis of this compound.

Materials:

-

This compound

-

Appropriate vehicle (e.g., 0.5% methylcellulose in water, to be optimized by the researcher)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Animal balance

-

Male Swiss Albino mice (or other appropriate strain)

Procedure:

-

Animal Preparation: Acclimate mice to the housing facility for at least one week before the experiment. Ensure free access to food and water.

-

Formulation Preparation: Prepare the this compound formulation by suspending the required amount of the compound in the chosen vehicle to achieve the desired final concentration for a 50 mg/kg dosage. The volume to be administered should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).

-

Dosing:

-

Weigh each mouse accurately before dosing.

-

Gently restrain the mouse.

-

Measure the calculated volume of the this compound formulation into a syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

-

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) for pharmacokinetic analysis.

Protocol 2: Intraperitoneal (IP) Injection for Efficacy Studies

While oral administration data is available, IP injection is a common route for preclinical efficacy studies.

Materials:

-

This compound

-

Sterile vehicle (e.g., sterile PBS, DMSO/saline mixture, to be optimized)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Tumor-bearing mice (e.g., xenograft or syngeneic models)

Procedure:

-

Animal and Tumor Model Preparation: Acclimate animals and establish tumors according to the specific experimental model.

-

Formulation Preparation: Prepare a sterile formulation of this compound in the chosen vehicle.

-

Dosing:

-

Weigh each mouse.

-

Restrain the mouse, exposing the lower abdominal quadrants.

-

Insert the needle into the intraperitoneal cavity in one of the lower quadrants, avoiding the midline.

-

Inject the calculated volume of the this compound formulation.

-

-

Monitoring and Endpoint Analysis: Monitor tumor growth and animal health regularly. Conduct endpoint analysis as defined by the study protocol.

Protocol 3: Intravenous (IV) Injection for Rapid Distribution Studies

IV injection can be used to achieve rapid and complete bioavailability.

Materials:

-

This compound

-

Sterile, injectable-grade vehicle

-